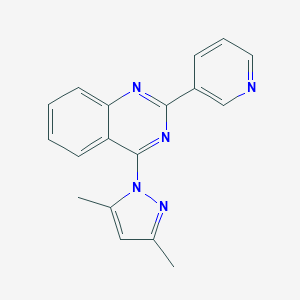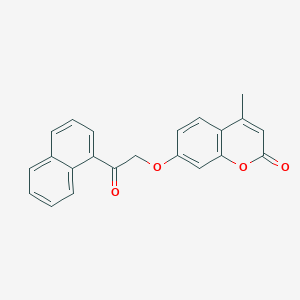
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-pyridinyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-pyridinyl)quinazoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of quinazoline derivatives and has been studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-pyridinyl)quinazoline' involves the synthesis of 3,5-dimethyl-1H-pyrazole, which is then reacted with 3-chloropyridine to form 3-(3-pyridinyl)-5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine. This intermediate is then reacted with 2-chloroquinazoline to form the target compound.
Starting Materials
Acetone, Hydrazine hydrate, Methyl ethyl ketone, 3-Chloropyridine, 2-Chloroquinazoline, Sodium hydroxide, Sulfuric acid
Reaction
Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole by reacting acetone and hydrazine hydrate in the presence of sulfuric acid as a catalyst., Step 2: Reaction of 3,5-dimethyl-1H-pyrazole with 3-chloropyridine in the presence of sodium hydroxide to form 3-(3-pyridinyl)-5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine., Step 3: Reaction of 3-(3-pyridinyl)-5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine with 2-chloroquinazoline in the presence of methyl ethyl ketone to form the target compound '4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-pyridinyl)quinazoline'.
作用机制
The exact mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-pyridinyl)quinazoline is not fully understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.
生化和生理效应
Apart from its anticancer activity, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-pyridinyl)quinazoline has also been studied for its potential effects on various biochemical and physiological processes. Studies have suggested that the compound may exhibit anti-inflammatory and antioxidant properties, which could have potential therapeutic applications in various diseases.
实验室实验的优点和局限性
The advantages of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-pyridinyl)quinazoline in lab experiments include its potent anticancer activity and potential therapeutic applications in various diseases. However, the limitations include the need for further studies to understand its exact mechanism of action and potential side effects.
未来方向
There are several future directions for research on 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-pyridinyl)quinazoline. These include:
1. Further studies to understand the exact mechanism of action of the compound.
2. Development of more efficient synthesis methods for the compound.
3. Exploration of its potential applications in other diseases apart from cancer.
4. Studies to understand the potential side effects of the compound and ways to mitigate them.
5. Development of more potent derivatives of the compound with improved therapeutic properties.
Conclusion:
In conclusion, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-pyridinyl)quinazoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits potent anticancer activity and potential effects on various biochemical and physiological processes. Further research is needed to understand its exact mechanism of action, potential side effects, and ways to improve its therapeutic properties.
科学研究应用
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-pyridinyl)quinazoline has been studied extensively for its potential therapeutic applications. One of the major areas of research is its use as an anticancer agent. Studies have shown that the compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer.
属性
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-pyridin-3-ylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5/c1-12-10-13(2)23(22-12)18-15-7-3-4-8-16(15)20-17(21-18)14-6-5-9-19-11-14/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOYXJVSYYGALM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-pyridinyl)quinazoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethyl-4-(quinolin-8-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382584.png)
![Ethyl 4-(4-fluorophenyl)-2-({[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B382588.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382589.png)
![10-Methyl-12-(2-methylquinolin-8-yl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B382591.png)
![N-(1-adamantyl)-2-[(7-methyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B382592.png)
![4-(5,6-dimethyl-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382593.png)
![3-(3-Methoxyphenoxy)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene](/img/structure/B382594.png)
![5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B382595.png)
![1-[1-(4-Bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B382596.png)
![ethyl 4-(4-tert-butylphenyl)-2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B382597.png)
![1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B382598.png)
![Quinazolino[2,3-a]phthalazin-8-one](/img/structure/B382599.png)

![3-allyl-2-({2-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382603.png)